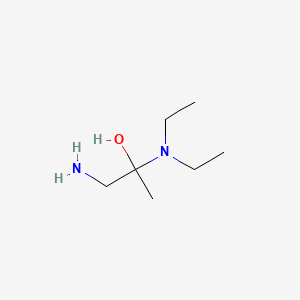
1-Amino-2-(diethylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(diethylamino)-2-propanol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2-(diethylamino)-2-propanol can be synthesized through several methods. One common approach involves the reaction of diethylamine with epichlorohydrin, followed by the addition of ammonia. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-(diethylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-Amino-2-(diethylamino)-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a precursor for the synthesis of biologically active compounds.
Industry: The compound is used in the production of various chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(diethylamino)-2-propanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
1-Amino-2-propanol: Lacks the diethylamino group, making it less versatile in certain reactions.
2-Amino-2-methyl-1-propanol: Has a different substitution pattern, affecting its reactivity and applications.
Diethylaminoethanol: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness: 1-Amino-2-(diethylamino)-2-propanol is unique due to the presence of both the diethylamino and hydroxyl groups, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
5349-16-6 |
|---|---|
Formule moléculaire |
C7H18N2O |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-amino-2-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C7H18N2O/c1-4-9(5-2)7(3,10)6-8/h10H,4-6,8H2,1-3H3 |
Clé InChI |
QZZKDGZZTSNTHY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



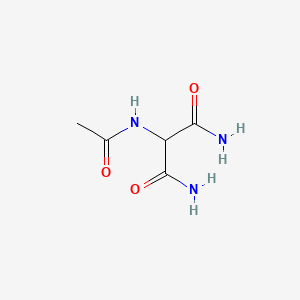
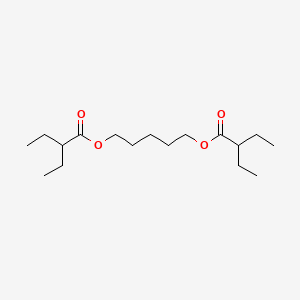

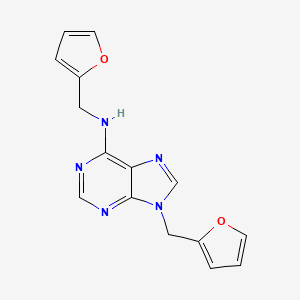
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

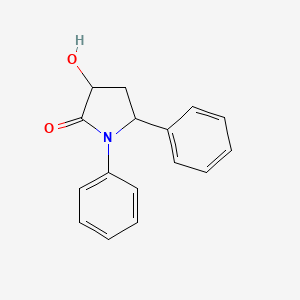
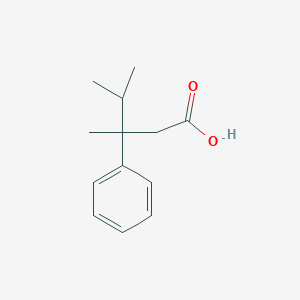

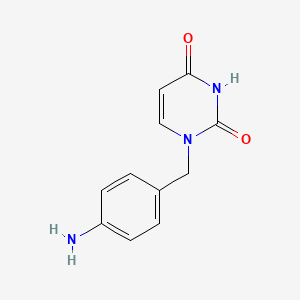

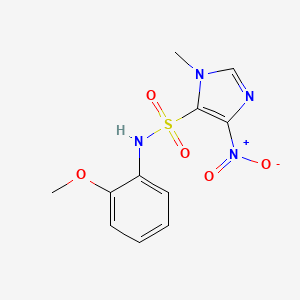
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
